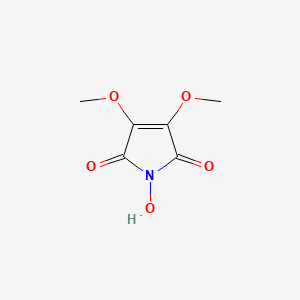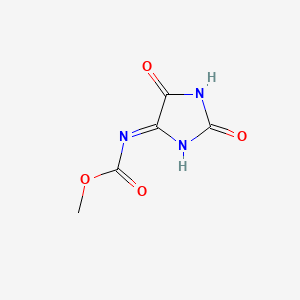
Propyphenazone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyphenazone-d3 is an isotope-labeled derivative of propyphenazone, a compound known for its analgesic and antipyretic properties. The deuterium labeling (D3) is used to trace the compound in various scientific studies, making it valuable in pharmacokinetics and metabolic research .
Mecanismo De Acción
Target of Action
Propyphenazone-D3 (2-N-methyl-D3) is an isotope labelled derivative of Propyphenazone . Propyphenazone is a pyrazolone derivative with analgesic and antipyretic effects
Mode of Action
It is known that propyphenazone, the parent compound, has analgesic and antipyretic effects . This suggests that this compound may interact with its targets to modulate pain and body temperature.
Biochemical Pathways
Given that propyphenazone has analgesic and antipyretic effects , it can be inferred that this compound may affect similar pathways related to pain perception and body temperature regulation.
Pharmacokinetics
It is known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Given that propyphenazone has analgesic and antipyretic effects , it can be inferred that this compound may have similar effects at the molecular and cellular level.
Action Environment
It is known that stable isotope-labeled compounds are used as environmental pollutant standards for the detection of air, water, soil, sediment, and food . This suggests that environmental factors may play a role in the action of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Propyphenazone-d3 involves the incorporation of deuterium atoms into the propyphenazone moleculeOne common method involves the alkylation of the pyrazolone ring with deuterated methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving rigorous quality control measures to ensure the isotopic purity and chemical integrity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Propyphenazone-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it back to its parent hydrocarbon forms.
Substitution: The deuterium atoms can be replaced with hydrogen under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Catalysts such as palladium on carbon can facilitate the exchange of deuterium with hydrogen.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can regenerate the parent hydrocarbon.
Aplicaciones Científicas De Investigación
Propyphenazone-d3 is extensively used in various scientific research fields:
Chemistry: It serves as a reference standard in analytical chemistry for the study of reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to trace the biochemical pathways of propyphenazone.
Medicine: It aids in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of propyphenazone.
Industry: The compound is used in the development and testing of new pharmaceuticals
Comparación Con Compuestos Similares
Similar Compounds
Propyphenazone: The non-labeled version with similar analgesic and antipyretic properties.
Phenazone: Another pyrazolone derivative with similar therapeutic effects.
Aminophenazone: A related compound with analgesic properties but associated with severe blood dyscrasias
Uniqueness
Propyphenazone-d3 is unique due to its deuterium labeling, which allows for detailed metabolic and pharmacokinetic studies. This isotopic labeling provides a distinct advantage in tracing and studying the compound’s behavior in biological systems.
Propiedades
IUPAC Name |
5-methyl-2-phenyl-4-propan-2-yl-1-(trideuteriomethyl)pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)13-11(3)15(4)16(14(13)17)12-8-6-5-7-9-12/h5-10H,1-4H3/i4D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWLVJLKJGVOKE-GKOSEXJESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=C(C(=O)N1C2=CC=CC=C2)C(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3aR)-6-Ethoxy-3aalpha,8balpha-dihydro-1H-cyclopenta[b]benzofuran-7-ol](/img/structure/B574555.png)








